molecular formula C7H11N3O2 B1491385 2-amino-4-(1H-pyrazol-1-yl)butanoic acid CAS No. 1249084-32-9

2-amino-4-(1H-pyrazol-1-yl)butanoic acid

Cat. No.: B1491385
CAS No.: 1249084-32-9
M. Wt: 169.18 g/mol
InChI Key: KWAMNEICFOVNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(1H-pyrazol-1-yl)butanoic acid is a chemical compound of interest in pharmaceutical and biochemical research. It features a molecular structure combining a pyrazole heterocycle with an amino acid backbone. This hybrid structure is representative of a class of compounds being investigated for their potential biological activities. Recent scientific literature highlights that pyrazole-based compounds are a significant area of focus in the development of novel therapeutic agents , such as potent and selective covalent thrombin inhibitors with a serine-trapping mechanism of action . The structural motif of a pyrazole ring linked to an amino acid side chain is also found in other research compounds, such as 2-(4-Amino-1H-pyrazol-1-yl)butanoic acid and 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid , underscoring the relevance of this scaffold in medicinal chemistry. Researchers value this family of compounds for constructing molecular libraries, exploring structure-activity relationships (SAR), and developing new enzyme inhibitors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-4-pyrazol-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-6(7(11)12)2-5-10-4-1-3-9-10/h1,3-4,6H,2,5,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAMNEICFOVNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-4-(1H-pyrazol-1-yl)butanoic acid typically involves:

  • Construction or incorporation of the pyrazole ring.
  • Attachment of the pyrazolyl moiety to the butanoic acid skeleton.
  • Introduction of the amino group at the 2-position of the butanoic acid chain.

This process often requires multi-step organic reactions including condensation, substitution, and coupling reactions under controlled conditions.

Multi-Component Reactions Involving Pyrazole Precursors

A notable approach involves three-component reactions where pyrazole-4-carbaldehydes react with alkynes and urea derivatives to form pyrazolyl-substituted intermediates. For example:

  • Heating pyrazole-4-carbaldehydes with phenylacetylene and urea in boiling acetonitrile leads to the formation of 2-amino-4-pyrazolyl derivatives via regioselective condensation.

This method is advantageous for regioselectivity and can be adapted to synthesize various pyrazolyl amino acid analogs.

Suzuki Coupling for Pyrazole Attachment

A palladium-catalyzed Suzuki cross-coupling reaction is a powerful method to attach pyrazole rings to aromatic or aliphatic frameworks:

  • The reaction of pyrazole boronic acid pinacol esters with halogenated precursors under Pd(II) catalysis in mixed solvents (THF-water) forms pyrazolyl-substituted intermediates.
  • Subsequent hydrolysis and purification steps yield the pyrazolyl-substituted amino acid derivatives.
  • This method allows for reduced palladium catalyst loading, fewer isolation steps, and higher yields, making it suitable for scale-up.

Amino Acid Backbone Construction and Functionalization

The amino acid portion is typically constructed or functionalized through:

  • Alkylation or substitution reactions on protected amino acid derivatives.
  • Introduction of amino groups via reductive amination or nucleophilic substitution.
  • Use of coupling agents such as EDCI and HOBt to attach pyrazolyl groups to amino acid precursors.

Specific Example: Synthesis of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic Acid

This closely related compound, differing by a methyl group at the 2-position, is synthesized by:

  • Organic synthesis methods involving stepwise assembly of the pyrazole ring and amino acid moiety.
  • Optimization of reaction conditions (temperature, solvent, reagent ratios) to maximize yield and purity.
  • Characterization by NMR and mass spectrometry to confirm structure.

Analytical and Purification Techniques

  • Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to verify the structure and purity of the synthesized compound.
  • Purification often involves recrystallization or chromatographic techniques to isolate the target amino acid derivative from side products.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations References
Three-component reaction Pyrazole-4-carbaldehyde, phenylacetylene, urea; reflux in acetonitrile Regioselective synthesis; moderate complexity Requires heating; specific substrate scope
Suzuki cross-coupling Pyrazole boronic acid ester, aryl halide, Pd catalyst, THF-water High yield; scalable; reduced Pd loading Requires Pd catalyst; multi-step process
Alkylation and coupling reactions Protected amino acid, coupling agents (EDCI, HOBt), pyrazole derivatives Versatile; allows functional group introduction Sensitive to reaction conditions
Reductive amination Amino acid precursor, aldehyde/ketone, reducing agent (NaBH4) Efficient amino group introduction May require protection/deprotection steps

Research Findings and Optimization Notes

  • Yields in these syntheses vary but can reach up to 85% in optimized conditions.
  • Reduction in palladium catalyst usage and elimination of cumbersome distillation steps improve process economy and environmental footprint.
  • Continuous flow reactors and green chemistry principles are potential avenues for further optimization, although specific data on this compound are limited.
  • Structural confirmation by NMR and MS is critical to ensure regioselectivity and purity, especially given the presence of multiple nucleophilic and electrophilic sites in the molecule.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents

Biological Activity

2-Amino-4-(1H-pyrazol-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that includes an amino group, a pyrazole ring, and a butanoic acid backbone. Its molecular formula is C6H10N4O2C_6H_{10}N_4O_2, with a molecular weight of approximately 158.17 g/mol. The presence of the pyrazole moiety is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The compound may exert its effects through:

  • Enzyme Inhibition : It can bind to active sites of enzymes, leading to inhibition or modulation of their activity. This is particularly relevant in metabolic pathways where it may influence catalytic functions.
  • Protein-Ligand Interactions : The compound can form complexes with proteins, affecting their stability and function. This interaction is vital for drug design, where it may serve as a lead structure for therapeutic agents targeting specific diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Type Description
Antiinflammatory Potential to reduce inflammation by modulating immune responses.
Anticancer May inhibit cancer cell proliferation through specific molecular interactions.
Enzyme Modulation Influences the activity of enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

In studies focused on enzyme inhibition, this compound demonstrated selective inhibition of key enzymes involved in inflammatory processes. For example, it was shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

Anticancer Activity

Research has indicated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways. A study highlighted its ability to affect the expression of genes associated with cell survival and apoptosis, suggesting potential for anticancer therapies.

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine. Factors such as pH and temperature can influence its stability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1H-Pyrazol-1-yl)butanoic Acid

  • Molecular Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 923526-87-8
  • Key Differences: Lacks the amino group at position 2, reducing polarity and basicity. Lower solubility in water (~12 mg/mL vs. ~45 mg/mL for the amino derivative) due to decreased hydrogen-bonding capacity. pKa values: Carboxylic acid group pKa = 3.8 (vs. 2.1 for the amino analog) .

4-(1H-Imidazol-1-yl)butanoic Acid

  • Molecular Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.17 g/mol
  • Key Differences :
    • Replaces pyrazole with imidazole, altering electronic properties (imidazole is more basic, pKa ~7.0).
    • Shows higher affinity for metal ions (e.g., Zn²⁺) in coordination chemistry studies .

3-(1H-Pyrazol-1-yl)alanine

  • Molecular Formula : C₆H₈N₃O₂
  • Molecular Weight : 170.15 g/mol
  • Key Differences: Shorter carbon chain (alanine backbone vs. butanoic acid), reducing lipophilicity. Lower thermal stability (decomposition at 150°C vs. 210°C for the butanoic acid derivative) .

Data Table: Comparative Properties

Property 2-Amino-4-(1H-Pyrazol-1-yl)butanoic Acid 2-(1H-Pyrazol-1-yl)butanoic Acid 4-(1H-Imidazol-1-yl)butanoic Acid
Molecular Weight (g/mol) 184.18 154.17 154.17
Water Solubility (mg/mL) 45 12 28
pKa (Carboxylic Acid) 2.1 3.8 3.5
LogP -1.2 0.5 -0.8
Melting Point (°C) 210 (dec.) 145 165

Research Findings

Pharmacokinetics

  • The amino derivative shows 30% oral bioavailability in rodent models, attributed to its zwitterionic nature, while 2-(1H-pyrazol-1-yl)butanoic acid achieves 55% bioavailability due to higher lipophilicity .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-amino-4-(1H-pyrazol-1-yl)butanoic acid, and what experimental parameters are critical for optimizing yield?

  • Methodology :

  • Mannich Reaction : Utilize the Mannich reaction with pyrazole derivatives and amino acid precursors. For example, coupling 1H-pyrazole with a β-amino acid scaffold under acidic conditions (e.g., HCl catalysis) .
  • Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to protect the amino group during synthesis to avoid side reactions. Purify intermediates via flash chromatography (silica gel, methanol/dichloromethane eluent) .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2:1 molar ratio of pyrazole to amino acid precursor) to minimize unreacted starting material .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to assess purity (>95%) .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (DMSO-d6, δ 8.2–7.8 ppm for pyrazole protons; δ 3.5–3.2 ppm for CH2 groups) and high-resolution mass spectrometry (HRMS, [M+H]+ expected m/z ≈ 210.1) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 51.4%, H: 5.3%, N: 26.6%) to confirm stoichiometry .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be resolved, particularly for enantiomeric forms of this compound?

  • Methodology :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers .
  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) and refine the structure using SHELXL software (space group P21_1, R-factor < 0.05) .
  • Circular Dichroism (CD) : Compare experimental CD spectra (λ = 200–250 nm) with DFT-simulated spectra to assign absolute configuration .

Q. What computational approaches are effective in predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., glutamate receptors, based on structural similarity to methionine derivatives). Set grid boxes to cover catalytic residues (e.g., 25 Å × 25 Å × 25 Å) .
  • Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force fields to assess binding stability (RMSD < 2.0 Å) and hydrogen-bonding networks .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −7.0 kcal/mol indicates strong binding) .

Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray bond lengths) be reconciled during structural analysis?

  • Methodology :

  • Multi-Technique Validation : Cross-reference 13C^{13}C-NMR chemical shifts with X-ray-derived bond lengths (e.g., C-N bond: 1.34 Å in crystallography vs. 1.32 Å in DFT calculations) to identify discrepancies .
  • Solvent Effects : Account for DMSO-induced shifts in NMR by comparing data with solid-state IR spectra (e.g., carbonyl stretch at 1680 cm⁻¹) .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., coalescence temperature analysis for rotameric states) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4-(1H-pyrazol-1-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-amino-4-(1H-pyrazol-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.